Cas no 892280-37-4 (N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
Il composto N-ciclopentil-2,4-dioxo-3-(2-feniletil)-1,2,3,4-tetraidrochinazolina-7-carbossammide è una molecola complessa appartenente alla classe delle tetraidrochinazoline. Presenta una struttura centrale chinazolinonica funzionalizzata con un gruppo carbossammidico in posizione 7, un sostituente ciclopentilico sull'azoto e una catena feniletilica in posizione 3. La presenza contemporanea di questi gruppi funzionali conferisce al composto proprietà farmacologiche interessanti, in particolare per quanto riguarda l'interazione con specifici target biologici. Il doppio gruppo carbonilico in posizione 2 e 4 contribuisce alla stabilità strutturale, mentre la catena feniletilica può favorire l'interazione con recettori idrofobici. La carbossammide terminale offre ulteriori possibilità di modulazione della solubilità e delle proprietà farmacocinetiche.
892280-37-4 structure
Product Name:N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Numero CAS:892280-37-4
MF:C22H29N3O3
MW:383.4839656353
CID:5823678
PubChem ID:73886008
Update Time:2025-07-14
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 892280-37-4
-
- Inchi: 1S/C22H29N3O3/c26-20(23-17-8-4-5-9-17)16-10-11-18-19(14-16)24-22(28)25(21(18)27)13-12-15-6-2-1-3-7-15/h1-3,6-7,16-19H,4-5,8-14H2,(H,23,26)(H,24,28)
- Chiave InChI: XJEBZXREBASCIY-UHFFFAOYSA-N
- Sorrisi: O=C1C2CCC(C(NC3CCCC3)=O)CC2NC(N1CCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 383.22089180g/mol
- Massa monoisotopica: 383.22089180g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 596
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 78.5Ų
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-1061-2μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-5μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-10μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-20μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-1mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-2mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-3mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-4mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-5mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-10mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 10mg |
$79.0 | 2023-09-08 |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
892280-37-4 (N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso